9-Anthryldiazomethane

Descripción

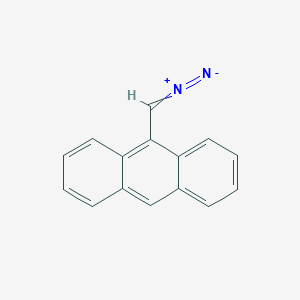

Structure

3D Structure

Propiedades

IUPAC Name |

9-(diazomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDVOJKRZBNPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146219 | |

| Record name | 9-Diazomethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-59-9 | |

| Record name | 9-Diazomethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Diazomethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthryldiazomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Utility of 9-Anthryldiazomethane in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthryldiazomethane (ADAM) is a highly effective fluorescent labeling reagent predominantly utilized in analytical research to enhance the detection of carboxylic acids. Its principal application lies in the derivatization of non-fluorescent carboxylic acids, rendering them detectable by highly sensitive fluorescence detectors in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth overview of the core applications, experimental protocols, and quantitative performance of ADAM in research, with a particular focus on its use in the analysis of fatty acids, prostaglandins, and amino acids.

Core Application: Fluorescent Labeling of Carboxylic Acids

The primary utility of ADAM stems from its reaction with carboxylic acid moieties to form stable, highly fluorescent 9-anthrylmethyl esters. This reaction is typically rapid and proceeds under mild conditions, making it a valuable tool for the sensitive quantification of a wide array of acidic compounds in complex biological matrices.

The general reaction mechanism involves the protonation of the diazomethane carbon by the carboxylic acid, followed by nucleophilic attack by the carboxylate anion, leading to the formation of the ester and the liberation of nitrogen gas.

Key Advantages of ADAM Derivatization:

-

High Sensitivity: The resulting 9-anthrylmethyl esters exhibit strong fluorescence, enabling detection at the picomole level.[1]

-

Mild Reaction Conditions: The derivatization reaction readily occurs at room temperature without the need for a catalyst.[1]

-

Good Selectivity: ADAM demonstrates high selectivity for carboxylic acid groups.[2]

-

Stability: The reagent is stable in solution, and the resulting ester derivatives are sufficiently stable for chromatographic analysis.[1]

Synthesis of this compound (ADAM)

ADAM is typically synthesized in a two-step process, starting from 9-anthraldehyde. The first step involves the formation of 9-anthraldehyde hydrazone, which is subsequently oxidized to yield this compound.

Synthesis Workflow

References

An In-depth Technical Guide to Fluorescence Labeling with 9-Anthryldiazomethane (ADAM)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 9-Anthryldiazomethane (ADAM) as a fluorescent labeling reagent. It is designed to offer researchers, scientists, and professionals in drug development the necessary technical details to effectively utilize this powerful analytical tool for the sensitive detection and quantification of carboxylic acids.

Core Principles of this compound (ADAM) Labeling

This compound (ADAM) is a fluorescent probe specifically designed for the derivatization of molecules containing carboxylic acid functional groups. The fundamental principle of ADAM-based labeling lies in its chemical reactivity with carboxylic acids to form highly fluorescent 9-anthrylmethyl esters.[1] This process, known as derivatization, imparts the strong fluorescent properties of the anthracene moiety to the target analyte, which may otherwise lack a suitable chromophore or fluorophore for sensitive detection.

The primary application of ADAM is in analytical chemistry, particularly for the analysis of fatty acids, prostaglandins, leukotrienes, thromboxanes, and other biologically relevant carboxylic acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1] The high sensitivity of this method allows for the quantification of these molecules at picomole and even femtomole levels.[2][3]

Reaction Mechanism

The derivatization reaction with ADAM is an esterification that typically proceeds at room temperature without the need for a catalyst.[2][4] In the presence of an acidic proton from a carboxylic acid, the diazomethyl group of ADAM is protonated. This is followed by a nucleophilic attack from the carboxylate anion, leading to the formation of a stable 9-anthrylmethyl ester and the liberation of nitrogen gas.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 9-Anthryldiazomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthryldiazomethane (ADAM) is a fluorescent reagent widely utilized in analytical chemistry, primarily for the derivatization of carboxylic acids to facilitate their detection and quantification by high-performance liquid chromatography (HPLC) with fluorescence detection.[1][2] Its anthracene core provides the necessary chromophore and fluorophore for sensitive analysis. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a distinct melting point. It is soluble in various organic solvents, which is crucial for its application in derivatization reactions. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀N₂ | [3] |

| Molecular Weight | 218.25 g/mol | [1] |

| Melting Point | 65-67 °C | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. | |

| Storage Conditions | -20°C | [1] |

Spectroscopic Properties

The fluorescence of this compound is central to its utility as a derivatizing agent. Its UV-Vis absorption and fluorescence emission maxima are key parameters for analytical method development.

| Spectroscopic Property | Wavelength (nm) | Conditions | Reference |

| UV/Vis λmax | 255 | - | [3] |

| Excitation Maximum | 365 | 80:20 solutions of acetonitrile:water and methanol:water | [3] |

| Emission Maximum | 412 | 80:20 solutions of acetonitrile:water and methanol:water | [3] |

Molecular Structure

A detailed crystal structure of this compound, including precise bond lengths and angles, has not been reported in the reviewed literature. Computational modeling could provide theoretical insights into its three-dimensional conformation. The planar anthracene core is expected to dominate the overall shape, with the diazomethane group extending from the 9-position.

Synthesis of this compound

This compound is synthesized from 9-anthraldehyde through a two-step process involving the formation of 9-anthraldehyde hydrazone, followed by oxidation.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly provided in the available literature. However, a general method involves the oxidation of 9-anthraldehyde hydrazone with an organic oxidant like N-chlorosuccinimide in a solvent such as ethyl acetate at room temperature.[4] The resulting reaction mixture containing this compound can then be used directly for derivatization.[4]

Chemical Reactivity and Applications

The primary and most well-documented chemical reaction of this compound is its use as a derivatizing agent for carboxylic acids.

Reaction with Carboxylic Acids

This compound reacts with carboxylic acids to form highly fluorescent 9-anthrylmethyl esters. This reaction is the cornerstone of its application in analytical chemistry for the sensitive detection of fatty acids, prostaglandins, and other carboxylic acid-containing biomolecules.[3]

Caption: Reaction of this compound with a carboxylic acid.

Experimental Protocol: Derivatization of Fatty Acids

While a highly detailed, standardized protocol is not available, a general procedure for the derivatization of fatty acids involves mixing the fatty acid sample with a solution of this compound in an appropriate organic solvent (e.g., methanol, ethyl acetate).[5] The reaction typically proceeds at room temperature.[4] An aliquot of the reaction mixture can then be directly injected into an HPLC system for analysis.[4]

Potential Reactivity

Based on the chemistry of diazo compounds and anthracene derivatives, this compound may undergo other chemical transformations, although specific examples are not well-documented.

-

Wolff Rearrangement: Diazo ketones are known to undergo Wolff rearrangement to form ketenes upon thermolysis or photolysis.[6][7][8] While this compound is not a ketone, the diazo functionality suggests the potential for related rearrangements to form reactive intermediates.

-

Cycloaddition Reactions: The anthracene moiety can participate in [4+2] cycloaddition (Diels-Alder) reactions.[9] The diazo group can also undergo 1,3-dipolar cycloadditions. The interplay of these two reactive sites could lead to interesting and complex chemical transformations.

-

Photochemistry: Anthracene derivatives are known to undergo photodimerization ([4+4] cycloaddition). The photostability of this compound and its potential to undergo photochemical reactions warrants further investigation.

Experimental Workflows

The general workflow for utilizing this compound as a derivatizing agent in a research setting is outlined below.

Caption: General workflow for carboxylic acid analysis using ADAM.

Conclusion

This compound is a valuable tool for the sensitive analysis of carboxylic acids. Its chemical and physical properties are well-suited for its primary application as a fluorescent derivatizing agent. While its synthesis and main reaction are understood in principle, there is a notable lack of detailed structural and comprehensive spectroscopic data in the publicly available literature. Further research to fully characterize this compound, including crystallographic studies and detailed NMR and IR analysis, would be highly beneficial to the scientific community. Additionally, exploration of its potential reactivity in areas such as Wolff rearrangements and cycloaddition reactions could open new avenues for its application in synthetic chemistry.

References

- 1. New preparation method for this compound (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 7. Wolff-Rearrangement [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Expected and unexpected photoreactions of 9-(10-)substituted anthracene derivatives in cucurbit[n]uril hosts - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Derivatization of Carboxylic Acids with 9-Anthryldiazomethane (ADAM)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the reaction mechanism, experimental protocols, and performance characteristics of 9-anthryldiazomethane (ADAM), a fluorescent labeling reagent used for the sensitive detection of carboxylic acids. For professionals in bioanalysis and drug development, the accurate quantification of carboxylic acids—such as fatty acids, metabolites, and drug molecules—is often critical. However, many of these molecules lack a native chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging.[1][2] Derivatization with ADAM addresses this by covalently attaching a highly fluorescent anthryl group to the carboxylic acid, enabling detection at picomole levels.[1][3]

Core Reaction Mechanism: Esterification

The reaction between this compound and a carboxylic acid is a straightforward esterification that forms a stable, fluorescent 9-anthrylmethyl ester.[1] A key advantage of this method is that the reaction proceeds smoothly at room temperature without the need for a catalyst.[1][3]

The mechanism involves two primary steps:

-

Protonation: The acidic proton of the carboxylic acid (R-COOH) is transferred to the carbon of the diazomethane group in ADAM. This protonation step forms a highly reactive 9-anthrylmethyldiazonium ion intermediate.

-

Nucleophilic Attack and Nitrogen Displacement: The resulting carboxylate anion (R-COO⁻) acts as a nucleophile. It attacks the methylene carbon of the diazonium intermediate, leading to the displacement of a molecule of nitrogen gas (N₂), which is an excellent leaving group. The final product is the corresponding 9-anthrylmethyl ester.

Under acidic conditions, the methylene group of diazomethanes is protonated, facilitating the reaction with carboxylic acids to form these esters.[4]

Performance Characteristics and Data

ADAM is a highly reactive reagent that provides excellent sensitivity for fluorescence detection.[3] Its performance is often compared to other diazoalkane reagents like 1-pyrenyldiazomethane (PDAM), which may offer greater stability and slightly higher sensitivity.[5]

| Parameter | This compound (ADAM) | 1-Pyrenyldiazomethane (PDAM) | Reference |

| Reagent Class | Diazoalkane | Diazoalkane | [1] |

| Reaction Conditions | Room temperature, no catalyst required | Room temperature, no catalyst required | [1] |

| Detection Method | Fluorescence | Fluorescence | [1] |

| Excitation (λex) | ~365 nm | ~340 nm | [1] |

| Emission (λem) | ~412 nm | ~395 nm | [1] |

| Limit of Detection | Picomole levels | 20-30 femtomoles | [1][5] |

| Key Advantages | Mild reaction conditions, high reactivity | More stable than ADAM, higher sensitivity | [1][5] |

| Considerations | Can be unstable during storage | Recommended as a more stable alternative | [5] |

Detailed Experimental Protocols

The following sections provide a representative protocol for the derivatization of fatty acids in a biological sample, followed by HPLC analysis.

Protocol 1: Derivatization of Fatty Acids with ADAM

This protocol describes the in-situ generation of ADAM from its precursor, 9-anthraldehyde hydrazone, and its subsequent use for derivatizing carboxylic acids.[6]

A. Reagents and Materials

-

Carboxylic acid sample (e.g., fatty acid extract)

-

9-Anthraldehyde hydrazone

-

N-chlorosuccinimide (oxidant)

-

Ethyl acetate or other suitable organic solvent

-

Methanol

-

HPLC-grade acetonitrile and water

B. Preparation of ADAM Reagent Solution (in-situ)

-

Prepare a solution of 9-anthraldehyde hydrazone in ethyl acetate.

-

Add an organic oxidant, such as N-chlorosuccinimide, to the hydrazone solution.

-

Allow the oxidation reaction to proceed at room temperature. The resulting mixture containing ADAM can be used directly for derivatization.[6]

C. Derivatization Procedure

-

Dissolve the dried carboxylic acid sample in a suitable solvent (e.g., methanol).

-

Add an excess of the freshly prepared ADAM reagent solution to the sample.

-

Allow the reaction to proceed for approximately 1 hour at room temperature in the dark.[3]

-

Following incubation, an aliquot of the reaction mixture can be injected directly into the HPLC system.[6]

D. Typical HPLC Conditions

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm).[1][3]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[1] A representative isocratic system is methanol/acetonitrile/water (75/10/5, v/v).[3]

-

Flow Rate: 1.0 - 2.0 mL/min.[3]

-

Detection: Fluorescence detector.

Experimental Workflow Visualization

The logical flow from sample preparation to final analysis is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. New preparation method for this compound (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 9-Anthryldiazomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthryldiazomethane (ADAM), a fluorescent labeling reagent, is a valuable tool in analytical chemistry for the sensitive detection of carboxylic acids, including fatty acids, prostaglandins, and amino acids.[1][2][3] Its utility stems from its reaction with carboxylic acids to form highly fluorescent 9-anthrylmethyl esters, which can be readily quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4] However, as a diazo compound, this compound presents significant safety hazards that necessitate strict handling precautions.[5] This guide provides an in-depth overview of the safety and handling procedures for this compound to ensure its safe and effective use in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This information is critical for a comprehensive risk assessment prior to handling the compound.

| Property | Value |

| CAS Number | 10401-59-9 |

| Molecular Formula | C₁₅H₁₀N₂ |

| Molecular Weight | 218.26 g/mol |

| Appearance | Solid |

| Melting Point | 65-67 °C |

| Storage Temperature | -20°C[6] |

| Stability | Reported to be stable for ≥ 4 years when stored at -20°C.[6] However, it is also reported to be unstable and may decompose during storage.[2] It is light-sensitive and may self-heat and spontaneously ignite at temperatures above 40°C. |

| Solubility | Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml).[6] |

| Hazard Statements | Heating may cause a fire. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Keep only in original packaging. Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |

| Incompatibilities | Strong acids, magnesium, metals.[7] |

| Hazardous Decomposition | Diazomethane, Carbon monoxide, Carbon dioxide, Nitrogen oxides. |

Hazard Identification and Risk Assessment

This compound is a hazardous substance that requires a thorough risk assessment before any handling. The primary hazards are:

-

Explosive Instability: Diazo compounds are known for their potential to be explosive, especially in the solid state or when concentrated. The advice for a similar compound, phenyldiazomethane, is to "NEVER CONCENTRATE" the solution.[5] Heating, friction, or shock can lead to violent decomposition.

-

Flammability: this compound is a flammable solid.[5]

-

Toxicity: Diazo compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory system.[5]

-

Sensitization: May cause an allergic skin reaction.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling protocols is paramount when working with this compound.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[5]

-

Safety Shield: Use a safety shield, especially when performing reactions or if there is a risk of splashing.

-

Grounded Equipment: Use electrically grounded equipment to prevent static discharge, which could be an ignition source.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory:

-

Eye Protection: ANSI-approved, tight-fitting safety goggles or a face shield are required.[5]

-

Hand Protection: Nitrile gloves are recommended. Inspect gloves for any signs of damage before use and dispose of them immediately after handling the compound.[5]

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to protect the skin.[5]

Storage and Disposal

Proper storage and disposal are critical to mitigate the risks associated with this compound.

Storage

-

Temperature: Store in a freezer at -20°C.[6]

-

Container: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible substances.[5] The use of dark-colored glass vials is recommended to protect the light-sensitive compound.

-

Segregation: Store flammable materials separately from other hazard classes, particularly oxidizers.

Disposal

-

Waste Labeling: All waste containing this compound must be labeled as hazardous waste.

-

Waste Segregation: Segregate waste based on compatibility.

-

Disposal Procedure: Dispose of waste through an authorized hazardous waste disposal service in accordance with local, state, and federal regulations.

Experimental Protocols

Due to its instability, it is often recommended to prepare this compound in situ for immediate use in derivatization reactions.[1]

In Situ Preparation of this compound

A common method for the preparation of this compound involves the oxidation of 9-anthraldehyde hydrazone.[1]

Materials:

-

9-Anthraldehyde hydrazone

-

N-chlorosuccinimide (NCS)

-

Ethyl acetate (or other suitable organic solvent)

Procedure:

-

Dissolve 9-anthraldehyde hydrazone in ethyl acetate in a reaction vessel.

-

Slowly add a solution of N-chlorosuccinimide in ethyl acetate to the hydrazone solution at room temperature.

-

The reaction mixture, now containing this compound, can be directly used for the derivatization of carboxylic acids.[1]

Derivatization of Carboxylic Acids

Procedure:

-

To a solution of the carboxylic acid in a suitable solvent (e.g., acetonitrile), add the freshly prepared this compound solution.

-

Allow the reaction to proceed at room temperature. The reaction is typically rapid and does not require a catalyst.[8]

-

An aliquot of the reaction mixture can then be directly injected into an HPLC system for analysis.[1]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures:

-

Spill:

-

Evacuate the immediate area.

-

Alert others in the vicinity.

-

If the spill is small and you are trained to handle it, use an appropriate absorbent material to contain the spill. Wear appropriate PPE during cleanup.

-

For large spills, evacuate the laboratory and contact the institution's emergency response team.

-

-

Fire:

-

If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it.

-

For larger fires, activate the fire alarm, evacuate the area, and call emergency services.

-

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a valuable analytical reagent, but its hazardous properties demand a high level of caution and strict adherence to safety protocols. By understanding the risks, implementing appropriate engineering controls, consistently using personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can safely and effectively utilize this compound in their work. A thorough risk assessment and careful experimental planning are the cornerstones of safety when working with any hazardous chemical, and this compound is no exception.

References

- 1. New preparation method for this compound (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

Synthesis and Preparation of 9-Anthryldiazomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of 9-anthryldiazomethane (ADAM), a valuable fluorescent labeling reagent. The following sections detail the necessary experimental protocols, quantitative data, and reaction mechanisms, adhering to the highest standards of scientific rigor and safety.

Introduction

This compound is a fluorescent reagent widely employed in analytical chemistry and drug development for the derivatization of carboxylic acids. Its reaction with acidic protons, particularly from carboxylic acids, yields highly fluorescent esters, enabling sensitive detection in complex biological matrices using techniques such as High-Performance Liquid Chromatography (HPLC). The synthesis of this compound is a multi-step process commencing from 9-anthraldehyde, proceeding through a tosylhydrazone intermediate, and culminating in the formation of the diazo compound via the Bamford-Stevens reaction. Due to the hazardous nature of diazomethane derivatives, strict adherence to safety protocols is paramount throughout the synthesis.

Synthesis Pathway Overview

The synthesis of this compound can be accomplished through a three-step sequence:

-

Synthesis of 9-Anthraldehyde: The precursor, 9-anthraldehyde, is synthesized from anthracene via a Vilsmeier-Haack reaction.

-

Formation of 9-Anthraldehyde Tosylhydrazone: The aldehyde is then converted to its corresponding tosylhydrazone by reaction with p-toluenesulfonylhydrazide.

-

Preparation of this compound: The final product is obtained by the base-induced decomposition of the tosylhydrazone, following the Bamford-Stevens reaction mechanism. An alternative final step involves the oxidation of 9-anthraldehyde hydrazone.

Experimental Protocols

Synthesis of 9-Anthraldehyde

This procedure is adapted from the established Vilsmeier-Haack formylation of anthracene[1][2][3].

Materials:

-

Anthracene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Hydrochloric acid (HCl)

-

Glacial acetic acid

-

Methanol

Procedure:

-

In a four-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and mechanical stirrer, add phosphorus oxychloride (2.52 mol) and anthracene (1.12 mol).

-

Turn on the stirrer and heat the mixture to 110°C.

-

Add DMF (2.24 mol) dropwise via the dropping funnel over 1 hour.

-

Maintain the reaction at 110°C for 12 hours.

-

After cooling, pour the reaction mixture into a solution of sodium acetate (140 g) in water (250 ml).

-

The crude product is then subjected to steam distillation to remove any remaining volatile impurities.

-

The solid residue is washed with 6 N hydrochloric acid and then with water.

-

Recrystallize the crude 9-anthraldehyde from glacial acetic acid to yield a bright yellow solid.

Synthesis of 9-Anthraldehyde Tosylhydrazone

This protocol is a standard method for the formation of tosylhydrazones from aldehydes[4].

Materials:

-

9-Anthraldehyde

-

p-Toluenesulfonylhydrazide

-

Methanol

Procedure:

-

In a round-bottomed flask, dissolve 9-anthraldehyde (1 equivalent) in methanol.

-

Add a solution of p-toluenesulfonylhydrazide (1 equivalent) in methanol.

-

A mildly exothermic reaction will ensue, and the tosylhydrazone will begin to crystallize.

-

After 15 minutes, cool the mixture in an ice bath to complete the crystallization.

-

Collect the product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Synthesis of this compound via Bamford-Stevens Reaction

This procedure is based on the vacuum pyrolysis method for the preparation of diazo compounds from their tosylhydrazone salts[4].

Materials:

-

9-Anthraldehyde tosylhydrazone

-

Sodium methoxide in methanol (1.0 M solution)

Procedure:

-

In a round-bottomed flask, dissolve 9-anthraldehyde tosylhydrazone (1 equivalent) in a 1.0 M solution of sodium methoxide in methanol (1.02 equivalents).

-

Remove the methanol using a rotary evaporator.

-

Dry the resulting solid tosylhydrazone salt under high vacuum for 2 hours.

-

Fit the flask for vacuum distillation with a receiver flask cooled to -78°C (dry ice/acetone bath).

-

Heat the flask containing the salt in an oil bath, gradually increasing the temperature. The this compound will distill as a red-orange solid/liquid.

-

Extreme caution is advised during this step due to the explosive nature of diazo compounds. The distillation should be performed behind a blast shield in a well-ventilated fume hood.

Alternative Synthesis of this compound

An alternative method involves the oxidation of 9-anthraldehyde hydrazone[5].

Materials:

-

9-Anthraldehyde hydrazone

-

N-chlorosuccinimide (NCS)

-

Ethyl acetate

Procedure:

-

9-Anthraldehyde hydrazone is oxidized with N-chlorosuccinimide in an organic solvent such as ethyl acetate to yield this compound[5].

-

The reaction is typically carried out at room temperature[5].

-

The resulting reaction mixture containing this compound can often be used directly for derivatization reactions[5].

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Synthesis of 9-Anthraldehyde

| Parameter | Value | Reference |

| Molar Ratio (Anthracene:POCl₃:DMF) | 1 : 2.25 : 2 | [2] |

| Reaction Temperature | 110°C | [2] |

| Reaction Time | 12 hours | [2] |

| Yield | 77-84% | [1] |

| Melting Point | 104-105°C | [2] |

Table 2: Spectroscopic Data for 9-Anthraldehyde

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR | Aromatic protons and a distinct aldehyde proton signal. | [6] |

| ¹³C NMR | Aromatic carbons and a downfield carbonyl carbon signal. | [6][7] |

| IR (cm⁻¹) | Carbonyl (C=O) stretch around 1700 cm⁻¹. | [8][9] |

| Mass Spec (m/z) | Molecular ion peak corresponding to its molecular weight. | [8] |

Table 3: Synthesis of 9-Anthraldehyde Tosylhydrazone

| Parameter | Value | Reference |

| Molar Ratio (Aldehyde:Tosylhydrazide) | 1 : 1 | [4] |

| Solvent | Methanol | [4] |

| Yield | 87-93% (for benzaldehyde) | [4] |

| Melting Point | Not specified for 9-anthraldehyde derivative |

Table 4: Synthesis of this compound

| Parameter | Value | Reference |

| Reaction Type | Bamford-Stevens | [10][11][12][13][14] |

| Base | Sodium methoxide | [4] |

| Method | Vacuum pyrolysis | [4] |

| Yield | 76-80% (for phenyldiazomethane) | [4] |

| Appearance | Red-orange solid/liquid | [4] |

Reaction Mechanisms and Workflows

Vilsmeier-Haack Reaction Mechanism for 9-Anthraldehyde Synthesis

Caption: Vilsmeier-Haack formylation of anthracene.

Bamford-Stevens Reaction Mechanism for this compound Synthesis

Caption: Bamford-Stevens reaction pathway.

Experimental Workflow for this compound Synthesis

Caption: Overall experimental workflow.

Safety Precautions

Diazomethane and its derivatives, including this compound, are highly toxic, potentially carcinogenic, and explosive. All manipulations should be carried out in a well-ventilated chemical fume hood, and the use of a blast shield is mandatory, especially during distillation or when handling concentrated solutions. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, must be worn at all times. Diazomethane solutions should not be stored and should be used immediately after preparation. Any glassware with sharp edges or ground glass joints should be avoided to prevent detonation.

Conclusion

The synthesis of this compound is a well-established but hazardous process that requires careful execution and strict adherence to safety protocols. This guide provides the necessary detailed procedures, quantitative data, and mechanistic understanding for researchers to successfully and safely prepare this important fluorescent labeling reagent. The provided protocols, adapted from reliable sources, offer a clear pathway for the synthesis of 9-anthraldehyde, its conversion to the tosylhydrazone intermediate, and the final generation of this compound via the Bamford-Stevens reaction.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]

- 3. US6084134A - Process for preparing 9-anthracenecarbaldehyes - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. New preparation method for this compound (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-Anthracenecarboxaldehyde | C15H10O | CID 69504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9-Anthraldehyde(642-31-9) 13C NMR [m.chemicalbook.com]

- 8. 9-Anthracenecarboxaldehyde [webbook.nist.gov]

- 9. Solved Compare the IR spectra for 9-anthraldehyde and that | Chegg.com [chegg.com]

- 10. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. adichemistry.com [adichemistry.com]

- 13. Bamford-Stevens Reaction [organic-chemistry.org]

- 14. Bamford Stevens (Reaction) [quimicaorganica.org]

A Technical Guide to 9-Anthryldiazomethane: Commercial Availability, Purity, and Application in Fluorescent Labeling of Acidic Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 9-Anthryldiazomethane (ADAM), a widely utilized fluorescent labeling reagent. The guide details its commercial suppliers, typical purity levels, and established experimental protocols for its synthesis and application in the sensitive detection of carboxylic acids. Particular focus is given to its use in the analysis of eicosanoids, a critical class of signaling molecules involved in numerous physiological and pathological processes.

Commercial Availability and Purity of this compound

This compound is commercially available from several chemical suppliers. The purity of the reagent is a critical factor for reliable and reproducible derivatization and subsequent analysis. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

| Supplier | Stated Purity |

| Sigma-Aldrich (AA BLOCKS) | ≥85%[1] |

| Cayman Chemical | ≥85% |

| Santa Cruz Biotechnology | ≥90%[2] |

| Bertin Bioreagent | Information not publicly available |

| ChemicalBook | Various suppliers listed with differing purities |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in a two-step process starting from 9-anthraldehyde. The first step involves the formation of 9-anthraldehyde hydrazone, which is subsequently oxidized to yield the diazo compound. An in-situ preparation method is also described, where the freshly prepared ADAM solution is used directly for derivatization.

Step 1: Synthesis of 9-Anthraldehyde Hydrazone

This procedure is adapted from a reported synthesis of a similar hydrazone.[3]

-

Reagents:

-

9-Anthraldehyde

-

Hydrazine monohydrate (64-65%)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve 9-anthraldehyde in absolute ethanol at room temperature.

-

Add hydrazine monohydrate to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture under reflux for 2 hours.

-

Cool the mixture to room temperature.

-

Filter the resulting yellow precipitate.

-

Wash the solid with cold ethanol and dry to yield 9-anthraldehyde hydrazone.

-

Step 2: Oxidation of 9-Anthraldehyde Hydrazone to this compound

This method describes the in-situ preparation of ADAM for immediate use in derivatization.[2][4]

-

Reagents:

-

9-Anthraldehyde hydrazone

-

N-Chlorosuccinimide (NCS)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 9-anthraldehyde hydrazone in ethyl acetate.

-

Add N-chlorosuccinimide to the solution at room temperature to initiate the oxidation.

-

The resulting solution contains this compound and can be used directly for the derivatization of carboxylic acids.

-

Fluorescent Labeling of Carboxylic Acids with this compound

ADAM is a highly reactive reagent that readily forms fluorescent 9-anthrylmethyl esters with carboxylic acids at room temperature without the need for a catalyst.[3] This reaction is the basis for its use in the sensitive detection of fatty acids, prostaglandins, leukotrienes, and other acidic metabolites.

-

Reagents:

-

Sample containing carboxylic acids (e.g., extracted fatty acids, prostaglandins)

-

Freshly prepared solution of this compound in a suitable solvent (e.g., ethyl acetate, methanol)

-

Internal standard (optional, e.g., a fatty acid not present in the sample)

-

-

Procedure:

-

Dissolve the sample containing the carboxylic acid(s) in a suitable solvent.

-

If using, add the internal standard to the sample solution.

-

Add an excess of the freshly prepared this compound solution to the sample.

-

Allow the reaction to proceed at room temperature. Reaction times may vary depending on the specific analyte and solvent, but are often complete within an hour.

-

Following the reaction, an aliquot of the derivatization mixture can be directly injected into the HPLC system for analysis.

-

HPLC-FLD Analysis of ADAM-Derivatized Carboxylic Acids

The fluorescent 9-anthrylmethyl esters can be effectively separated and detected using reversed-phase high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

-

Typical HPLC-FLD Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient profile will depend on the analytes of interest.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector.

-

Excitation Wavelength: ~365 nm.

-

Emission Wavelength: ~412 nm.

-

-

Application in Eicosanoid Analysis and the Eicosanoid Signaling Pathway

This compound is a valuable tool for the analysis of eicosanoids, which are potent lipid signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. Eicosanoids, including prostaglandins and leukotrienes, are key mediators of inflammation, immune responses, and other physiological processes. Due to their low endogenous concentrations and lack of strong chromophores, derivatization with ADAM significantly enhances their detectability.

The eicosanoid signaling pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which leads to the formation of leukotrienes and lipoxins.

Conclusion

This compound remains a valuable and widely used reagent for the fluorescent labeling of carboxylic acids, enabling their sensitive and selective analysis in complex biological matrices. This guide provides researchers with essential information on its commercial availability, purity considerations, and detailed experimental protocols for its synthesis and application. The use of ADAM in conjunction with HPLC-FLD is a powerful technique for investigating the roles of acidic biomolecules, such as eicosanoids, in health and disease, thereby supporting advancements in biomedical research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. New preparation method for this compound (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]

- 4. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]

Solubility Profile of 9-Anthryldiazomethane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 9-Anthryldiazomethane (ADAM), a fluorescent probe widely utilized in analytical chemistry for the detection and quantification of carboxylic acids. This document is intended for researchers, scientists, and professionals in drug development who employ ADAM in their experimental workflows. The guide details the known solubility of ADAM in various organic solvents, provides a standardized experimental protocol for solubility determination, and illustrates the procedural workflow.

Core Topic: Solubility of this compound

This compound is a fluorescent labeling reagent that reacts with carboxylic acids to form stable, highly fluorescent esters, enabling their sensitive detection by High-Performance Liquid Chromatography (HPLC). The efficiency of this derivatization reaction is critically dependent on the solubility of ADAM in the chosen solvent system. Understanding the solubility of ADAM is therefore paramount for optimizing reaction conditions and ensuring accurate quantification of target analytes.

Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in a limited number of organic solvents. The available data is summarized in the table below for easy reference and comparison. It is important to note that ADAM is sparingly soluble in aqueous buffers[1]. For applications requiring aqueous media, it is recommended to first dissolve ADAM in a water-miscible organic solvent like DMSO before dilution with the aqueous buffer[1].

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1][2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1][2] |

Note: While not quantitatively determined in the available literature, this compound is frequently used in derivatization reactions carried out in solvents such as ethyl acetate, methanol, and acetonitrile, indicating sufficient solubility for these applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for measuring the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, acetonitrile, dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the organic solvent of interest to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or use a vortex mixer to agitate the mixture.

-

Maintain a constant temperature by placing the setup in an incubator or a water bath. A standard temperature of 25°C is often used.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method. Given the fluorescent nature of ADAM, HPLC with fluorescence detection is the preferred method for accurate quantification. Alternatively, UV-Vis spectrophotometry can be used.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of ADAM in the tested solvent at the specified temperature.

-

Data Analysis:

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

This technical guide provides foundational knowledge on the solubility of this compound. For solvents where quantitative data is not yet available, the provided experimental protocol offers a robust framework for its determination. Accurate solubility data is essential for the effective use of this important fluorescent probe in research and development.

References

Methodological & Application

Application Notes and Protocols for Derivatization of Amino Acids with 9-Anthryldiazomethane for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is critical in a multitude of research and development areas, including proteomics, drug discovery, clinical diagnostics, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of amino acids. However, most amino acids lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection. This document provides detailed application notes and protocols for the pre-column derivatization of amino acids using 9-Anthryldiazomethane (ADAM), a fluorescent labeling reagent that reacts with the carboxylic acid group of amino acids to yield highly fluorescent 9-anthrylmethyl esters. This method offers the potential for high sensitivity and is suitable for fluorescence detection.

Principle of the Method

This compound (ADAM) is a fluorescent reagent that specifically reacts with carboxylic acids to form stable, highly fluorescent ester derivatives. The reaction involves the nucleophilic attack of the carboxylate group of the amino acid on the diazomethyl group of ADAM, leading to the formation of a 9-anthrylmethyl ester and the release of nitrogen gas. The derivatized amino acids can then be separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector.

The derivatization reaction is typically carried out at room temperature and does not require a catalyst. The resulting 9-anthrylmethyl esters of amino acids are sufficiently stable for chromatographic analysis.

Materials and Reagents

-

Amino Acid Standards: Analytical grade individual amino acid standards or a standard mixture solution.

-

This compound (ADAM): As a solution in a suitable organic solvent (e.g., ethyl acetate). Note: ADAM is not stable and may decompose during storage; it is recommended to use a fresh solution or one that has been stored properly.

-

Solvents: HPLC grade methanol, acetonitrile, and water. Ethyl acetate for derivatization.

-

Buffers: Borate buffer (pH 8.0-9.0).

-

Acids and Bases: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if necessary.

Experimental Protocols

I. Preparation of Reagents

-

Amino Acid Standard Stock Solution (1 mM): Accurately weigh and dissolve individual amino acids in 0.1 M HCl to prepare 1 mM stock solutions. A mixed standard solution can be prepared by combining appropriate volumes of individual stock solutions. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to desired concentrations (e.g., 10, 25, 50, 100, 250, 500 µM).

-

This compound (ADAM) Solution (approx. 0.1% w/v): Prepare a fresh solution of ADAM in ethyl acetate. Due to the instability of ADAM, it is advisable to prepare this solution shortly before use.

-

Borate Buffer (0.1 M, pH 8.5): Dissolve an appropriate amount of boric acid in water, adjust the pH to 8.5 with NaOH, and bring to the final volume.

II. Sample Preparation

-

Protein Hydrolysis (for protein-bound amino acids):

-

To a known amount of protein sample, add 6 M HCl.

-

Hydrolyze at 110°C for 24 hours in a sealed, evacuated tube.

-

After hydrolysis, evaporate the HCl under a stream of nitrogen.

-

Reconstitute the dried hydrolysate in 0.1 M HCl.

-

-

Deproteinization (for free amino acids in biological fluids):

-

Add an equal volume of 10% (w/v) trichloroacetic acid (TCA) or another suitable protein precipitating agent to the sample.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant for derivatization.

-

-

Solid Phase Extraction (SPE) Cleanup (Optional):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash with water to remove interfering salts.

-

Elute the amino acids with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in 0.1 M HCl.

-

III. Derivatization Procedure

-

To 100 µL of the amino acid standard or prepared sample in a microcentrifuge tube, add 50 µL of 0.1 M Borate Buffer (pH 8.5) and vortex briefly.

-

Add 200 µL of the this compound (ADAM) solution in ethyl acetate.

-

Vortex the mixture vigorously for 1 minute.

-

Allow the reaction to proceed at room temperature for approximately 10 minutes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile and water).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.

IV. HPLC and Fluorescence Detection

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid or another suitable buffer.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10-60% B (linear gradient)

-

25-30 min: 60-100% B (linear gradient)

-

30-35 min: 100% B (hold)

-

35-40 min: 100-10% B (return to initial conditions)

-

40-45 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

Fluorescence Detection:

-

Excitation Wavelength: ~365 nm

-

Emission Wavelength: ~450 nm (Note: Optimal excitation and emission wavelengths should be determined empirically for the specific ADAM-derivatized amino acids.)

-

Data Presentation

Quantitative data for the analysis of a standard mixture of amino acids derivatized with ADAM should be summarized in tables for clarity and ease of comparison.

Table 1: Chromatographic and Quantitative Data for ADAM-Derivatized Amino Acids

| Amino Acid | Retention Time (min) | Linearity (R²) | LOD (pmol) | LOQ (pmol) |

| Aspartic Acid | TBD | TBD | TBD | TBD |

| Glutamic Acid | TBD | TBD | TBD | TBD |

| Serine | TBD | TBD | TBD | TBD |

| Glycine | TBD | TBD | TBD | TBD |

| Alanine | TBD | TBD | TBD | TBD |

| ... | ... | ... | ... | ... |

| (TBD: To Be Determined experimentally. This data is not readily available in the public domain for ADAM derivatization of a full panel of amino acids.) |

Mandatory Visualizations

Reaction of this compound with an Amino Acid

Caption: Chemical reaction of an amino acid with this compound (ADAM).

(Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images for a functional diagram.)

Experimental Workflow for Amino Acid Analysis

Caption: Workflow for amino acid analysis using ADAM derivatization and HPLC.

Discussion and Considerations

-

Stability of ADAM: this compound is known to be unstable and can decompose over time, especially when exposed to light and moisture. It is crucial to use a fresh or properly stored solution for reproducible derivatization.

-

Reaction Conditions: While the reaction with carboxylic acids is generally robust, optimization of pH, reaction time, and the molar ratio of ADAM to amino acids may be necessary to achieve complete derivatization and maximum fluorescence signal for all amino acids of interest.

-

Side Reactions: The amino group of amino acids does not react with ADAM. However, potential side reactions with other functional groups in the amino acid side chains should be considered, although they are generally not reported under these conditions.

-

Matrix Effects: Biological samples can contain interfering substances that may affect the derivatization reaction or co-elute with the derivatized amino acids. Appropriate sample preparation and cleanup steps are essential to minimize matrix effects.

-

Lack of Published Quantitative Data: It is important to note that comprehensive quantitative data (LOD, LOQ, linearity) for the analysis of a full panel of amino acids using ADAM derivatization is not widely available in the scientific literature. Therefore, thorough in-house validation of the method is strongly recommended.

Conclusion

The derivatization of amino acids with this compound followed by HPLC with fluorescence detection presents a potentially sensitive method for their quantification. The provided protocols offer a starting point for method development. Researchers should perform careful optimization and validation to ensure the accuracy, precision, and reliability of their results for their specific applications.

Application Note: Quantification of Prostaglandins in Biological Samples with the ADAM Platform

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandins (PGs) are a group of physiologically active lipid compounds that play a crucial role in a wide range of biological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction.[1] They are derived from arachidonic acid through the cyclooxygenase (COX) pathway.[2][3] Given their involvement in numerous physiological and pathological states, the accurate quantification of prostaglandins in biological samples such as plasma, urine, and tissue is of significant interest in both basic research and clinical drug development.[4]

The ADAM (Advanced Detection and Analysis Method) platform provides a highly sensitive and specific workflow for the quantification of prostaglandins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technology offers superior selectivity and sensitivity compared to traditional methods like immunoassays, allowing for the simultaneous measurement of multiple prostaglandin species in complex biological matrices.[5][6][7]

Principle of the Method

The ADAM platform workflow involves three key stages:

-

Sample Preparation: Prostaglandins are extracted from the biological matrix and purified using solid-phase extraction (SPE). This step is critical for removing interfering substances and concentrating the analytes.

-

Chromatographic Separation: The extracted prostaglandins are separated using Ultra-High-Performance Liquid Chromatography (UHPLC), which provides rapid and high-resolution separation of structurally similar compounds.

-

Mass Spectrometric Detection: The separated prostaglandins are detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Protocol for Prostaglandin Extraction from Human Plasma

Materials:

-

Human plasma (collected in EDTA tubes)

-

Internal Standard (IS) solution (e.g., PGE2-d4, PGD2-d4)

-

Methanol (LC-MS grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen evaporator

-

Centrifuge

Procedure:

-

To 500 µL of plasma, add the internal standard solution.

-

Add 1.5 mL of methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Collect the supernatant and dilute with 5 mL of water containing 0.1% formic acid.

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water.

-

Elute the prostaglandins with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol for Prostaglandin Extraction from Human Urine

Materials:

-

Human urine

-

Internal Standard (IS) solution

-

Methanol (LC-MS grade)

-

Formic acid

-

SPE cartridges (e.g., C18)

-

Nitrogen evaporator

Procedure:

-

To 1 mL of urine, add the internal standard solution.

-

Acidify the sample by adding 1% formic acid.[8]

-

Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the acidified urine onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water.

-

Elute the prostaglandins with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol for Prostaglandin Extraction from Tissue Homogenate

Materials:

-

Tissue sample

-

Internal Standard (IS) solution

-

Homogenization buffer (e.g., PBS)

-

Methanol (LC-MS grade)

-

Formic acid

-

SPE cartridges (e.g., C18)

-

Nitrogen evaporator

-

Homogenizer

Procedure:

-

Weigh the tissue sample (e.g., 100 mg) and homogenize in 1 mL of homogenization buffer.

-

To the homogenate, add the internal standard solution.

-

Add 3 mL of methanol, vortex, and centrifuge to precipitate proteins.

-

Collect the supernatant and proceed with the SPE procedure as described for plasma (from step 3).

Data Presentation

The following tables summarize representative quantitative data for key prostaglandins in different biological samples from healthy individuals. These values can vary based on factors such as age, sex, and physiological state.

Table 1: Prostaglandin Levels in Human Plasma

| Prostaglandin | Mean Concentration (pg/mL) | Reference |

| PGE2 | 182 - 385 | [9][10] |

| PGF2α | 58 - 153 | [10] |

| PGD2 Metabolite (Tetranor-PGDM) | Varies | [11] |

| PGF2α Metabolite (15-keto-13,14-dihydro-PGF2α) | 20 - 33 | [12] |

Table 2: Prostaglandin Levels in Human Urine

| Prostaglandin/Metabolite | Mean Concentration (ng/mg creatinine) | Reference |

| PGE2 | 0.0814 (pg/mmol creatinine) | [13] |

| PGE Metabolite (PGE-M) | 7.8 - 9.9 | [14] |

| PGD2 Metabolite (Tetranor-PGDM) | Varies | [11] |

Visualizations

Prostaglandin Synthesis Pathway (Cyclooxygenase Pathway)

References

- 1. Prostaglandin E2, Serum/Plasma - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma prostaglandins in the normal menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Endogenous levels of prostaglandin F2alpha and its main metabolites in plasma and endometrium of normal and dysmenorrheic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary Prostaglandin E2 Excretion and the Risk of Cardiovascular and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Levels of prostaglandin E metabolite, the major urinary metabolite of prostaglandin E2, are increased in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 9-Anthryldiazomethane (ADAM) in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, the comprehensive analysis of small molecules provides a detailed snapshot of cellular activity. Carboxylic acids, including fatty acids, are a crucial class of metabolites involved in numerous physiological and pathological processes, from energy metabolism to cell signaling. However, their analysis by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their inherent chemical properties, such as high polarity and poor ionization efficiency.

9-Anthryldiazomethane (ADAM) is a fluorescent derivatization reagent that specifically targets the carboxyl group of these molecules. This derivatization significantly enhances their analytical characteristics, leading to improved sensitivity and chromatographic separation. This document provides a detailed guide for the use of ADAM in metabolomics, covering experimental protocols, data presentation, and visualization of the workflow.

Principle of ADAM Derivatization

ADAM reacts with carboxylic acids to form stable, highly fluorescent 9-anthrylmethyl esters. This reaction is typically rapid, proceeds at room temperature, and does not require a catalyst. The addition of the bulky, non-polar anthrylmethyl group improves the chromatographic retention of small, polar carboxylic acids on reversed-phase columns and enhances their detectability by fluorescence or mass spectrometry.

Applications in Metabolomics

The use of ADAM as a derivatization agent is particularly beneficial for the targeted quantitative analysis of various carboxylic acids in complex biological matrices. Key applications include:

-

Fatty Acid Profiling: Sensitive quantification of short-chain, medium-chain, and long-chain fatty acids in plasma, serum, and tissues.

-

Metabolic Pathway Analysis: Studying pathways involving carboxylic acid intermediates, such as the citric acid cycle.

-

Biomarker Discovery: Identifying and quantifying carboxylic acid-containing biomarkers for various diseases.

Experimental Protocols

Materials and Reagents

-

This compound (ADAM) solution: 0.1% (w/v) in ethyl acetate or 0.2% (w/v) in methanol. Prepare fresh or store under inert gas in the dark at -20°C.

-

Solvents: Methanol, ethyl acetate, acetonitrile, isopropanol, and water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Internal standards: A selection of stable isotope-labeled carboxylic acids relevant to the study.

-

Biological samples (e.g., plasma, serum, tissue homogenate).

Sample Preparation: Extraction of Fatty Acids from Plasma

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Protein Precipitation and Lipid Extraction: To 100 µL of plasma, add 400 µL of a cold (-20°C) extraction solvent mixture of isopropanol and acetonitrile (1:1, v/v).

-

Internal Standard Spiking: Add a known amount of internal standard solution to the mixture.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.

Derivatization Protocol

-

Reconstitute Extract: Reconstitute the dried extract in 50 µL of a suitable solvent, such as methanol or ethyl acetate.

-

Add ADAM Reagent: Add 50 µL of the 0.1% ADAM solution in ethyl acetate (or 0.2% in methanol) to the reconstituted extract.

-

Incubation: Vortex briefly and incubate the mixture at room temperature (20-25°C) for 1 hour in the dark.

-

Quench Reaction (Optional): To stop the reaction, add a small volume (e.g., 10 µL) of a scavenger reagent like a thiol-containing compound, although for many applications, direct injection after dilution is sufficient.

-

Dilution: Dilute the derivatized sample with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.

-

Centrifugation: Centrifuge the diluted sample at 14,000 x g for 5 minutes at 4°C to remove any particulates before transferring to an autosampler vial.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 80:20, v/v).

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50°C.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using specific precursor-to-product ion transitions for each derivatized analyte and internal standard.

Data Presentation

The following tables summarize the typical performance of ADAM derivatization for the analysis of various carboxylic acids.

Table 1: LC-MS/MS Parameters for Selected ADAM-Derivatized Carboxylic Acids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acetic Acid-ADAM | 251.1 | 191.1 | 15 |

| Propionic Acid-ADAM | 265.1 | 191.1 | 15 |

| Butyric Acid-ADAM | 279.1 | 191.1 | 15 |

| Valeric Acid-ADAM | 293.1 | 191.1 | 15 |

| Hexanoic Acid-ADAM | 307.1 | 191.1 | 15 |

| Palmitic Acid-ADAM | 447.3 | 191.1 | 20 |

| Stearic Acid-ADAM | 475.4 | 191.1 | 20 |

| Oleic Acid-ADAM | 473.4 | 191.1 | 20 |

| Linoleic Acid-ADAM | 471.4 | 191.1 | 20 |

Table 2: Reported Detection Limits for ADAM-Derivatized Carboxylic Acids

| Analyte Class | Detection Method | Reported Detection Limit |

| Short-chain fatty acids | LC-MS/MS | Low ng/mL to sub-ng/mL |

| Long-chain fatty acids | HPLC-Fluorescence | Picomole level |

| Prostaglandins | LC-MS/MS | Femtomole to picomole level |

Visualizations

Experimental Workflow for ADAM-Based Metabolomics

Caption: Experimental workflow for the targeted analysis of carboxylic acids using ADAM derivatization.

Fatty Acid Signaling Pathways

Caption: Simplified overview of fatty acid signaling pathways.

Conclusion

Derivatization with this compound is a robust and sensitive method for the quantitative analysis of carboxylic acids in complex biological samples. The protocols and information provided herein offer a comprehensive guide for researchers to implement this valuable technique in their metabolomics studies, enabling deeper insights into the roles of these critical metabolites in health and disease. Proper validation of the method in the specific biological matrix of interest is crucial for obtaining accurate and reliable quantitative data.

Application Notes and Protocols for the Analytical Method Development of Organic Acids using 9-Anthryldiazomethane (ADAM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of organic acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. Many of these acids lack a strong chromophore or fluorophore, making their detection by conventional HPLC-UV challenging, especially at low concentrations. Derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity and selectivity. 9-Anthryldiazomethane (ADAM) is a fluorescent labeling reagent that reacts with carboxylic acids under mild conditions to form highly fluorescent 9-anthrylmethyl esters.[1][2] This allows for the sensitive quantification of organic acids at picomole levels using HPLC with fluorescence detection (HPLC-FLD).[1]

This document provides detailed application notes and protocols for the analytical method development of organic acids using this compound.

Principle of the Method

The derivatization of organic acids with this compound involves the reaction of the carboxylic acid group with ADAM to form a stable, fluorescent 9-anthrylmethyl ester. This reaction typically proceeds at room temperature and does not require a catalyst.[1][2] The resulting fluorescent derivatives can be separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector.